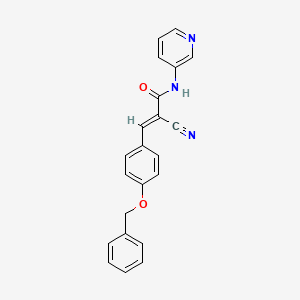

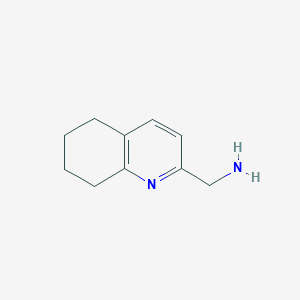

(E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(pyridin-3-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(pyridin-3-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPCA and has been synthesized using different methods.

Scientific Research Applications

Medicinal Chemistry: “Drug Prejudice” Scaffold

Imidazopyridine, the fused bicyclic 5–6 heterocycle present in this compound, is recognized as a “drug prejudice” scaffold . Its versatile applications in medicinal chemistry stem from its structural features. Researchers have explored its potential as a core structure for designing novel drugs. Imidazopyridines have been investigated for their activity against various diseases, including cancer, inflammation, and infectious disorders .

Coordination Chemistry: Ligand Design

Imidazopyridine derivatives serve as ligands in coordination chemistry. Their ability to coordinate with metal ions has led to the development of novel coordination complexes. For instance, tetradentate ligands based on imidazopyridine frameworks have been employed to construct two-dimensional coordination polymers. These materials exhibit interesting properties such as valence tautomerism and luminescence .

Organic Synthesis: Catalyst-Free Reactions

Researchers have explored the use of imidazopyridine derivatives in organic synthesis. One notable application is the catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates . By combining hetaryl ureas and alcohols, these compounds can be efficiently prepared without the need for additional catalysts. Such synthetic methods contribute to green chemistry practices and streamline the production of valuable intermediates .

properties

IUPAC Name |

(E)-2-cyano-3-(4-phenylmethoxyphenyl)-N-pyridin-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c23-14-19(22(26)25-20-7-4-12-24-15-20)13-17-8-10-21(11-9-17)27-16-18-5-2-1-3-6-18/h1-13,15H,16H2,(H,25,26)/b19-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQKMKTYWOXXBT-CPNJWEJPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(pyridin-3-yl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2427474.png)

![3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide](/img/structure/B2427477.png)

![7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2427478.png)

![N-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2427480.png)

![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole](/img/structure/B2427484.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2427485.png)

![5-Methyl-2-[(prop-2-enoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2427496.png)